

Cross-validation of analytical methods for remdesivir nucleoside monophosphate

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Compound of Interest

Compound Name: *Remdesivir nucleoside monophosphate*

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A Comparative Guide to Analytical Methods for **Remdesivir Nucleoside Monophosphate**

The accurate quantification of remdesivir and its metabolites, particularly the active nucleoside monophosphate (RMP), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. A variety of analytical methods have been developed and validated for this purpose. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of remdesivir and its nucleoside monophosphate, with supporting data from published studies.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of three widely used analytical methods for remdesivir and its nucleoside monophosphate. This allows for a direct comparison of their sensitivity, accuracy, and precision.

Parameter	HPLC-UV for Remdesivir[1][2]	UV-Vis Spectrophotometry for Remdesivir[1][2]	LC-MS/MS for Remdesivir Nucleoside Monophosphate (RMP)[3]
Linearity Range	10 - 60 µg/mL	10 - 60 µg/mL	Not explicitly stated, but LLOQ is 20 nM
Correlation Coefficient (r ²)	> 0.999	> 0.999	Not explicitly stated
Accuracy (% Recovery)	~100%	~100%	93.6% - 103%
Precision (%RSD)	< 0.5%	< 0.5%	< 11.9%
Limit of Detection (LOD)	3 µg/mL[2]	2.4 µg/mL[2]	Not explicitly stated
Lower Limit of Quantification (LLOQ)	Not explicitly stated	Not explicitly stated	20 nM

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.

HPLC-UV Method for Remdesivir[1]

- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Column: C18 column.
- Mobile Phase: A mixture of 20 mM KH₂PO₄ solution and acetonitrile in a 50:50 (v/v) ratio.
- Flow Rate: 1.2 mL/min.
- Detection: UV detection at a wavelength of 247 nm.

- Sample Preparation: Samples are diluted with the mobile phase to fall within the linear range.

UV-Vis Spectrophotometry for Remdesivir[1]

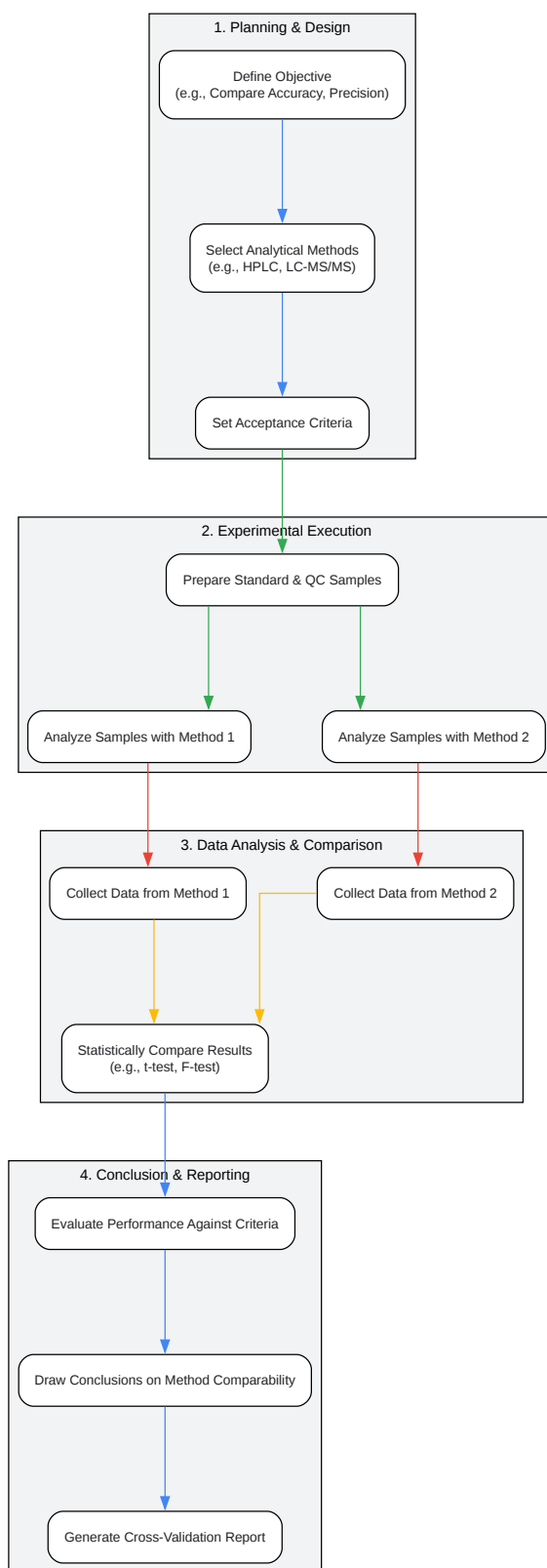
- Instrumentation: UV-Vis Spectrophotometer.
- Solvent: Deionized water.
- Analytical Wavelength: 247 nm, selected from a full spectrum scan between 200 and 800 nm.
- Sample Preparation: Samples are dissolved in deionized water and diluted to the appropriate concentration.

LC-MS/MS Method for Remdesivir Nucleoside Monophosphate (RMP)[3]

- Instrumentation: High-Performance Liquid Chromatography coupled with a tandem mass spectrometer.
- Column: BioBasic AX column (anion exchange).
- Ionization Mode: Electrospray Ionization (ESI).
- Key Optimization Steps: The method involved optimizing chromatographic retention on the anion exchange column and enhancing matrix stability to achieve the desired sensitivity and precision.[3]

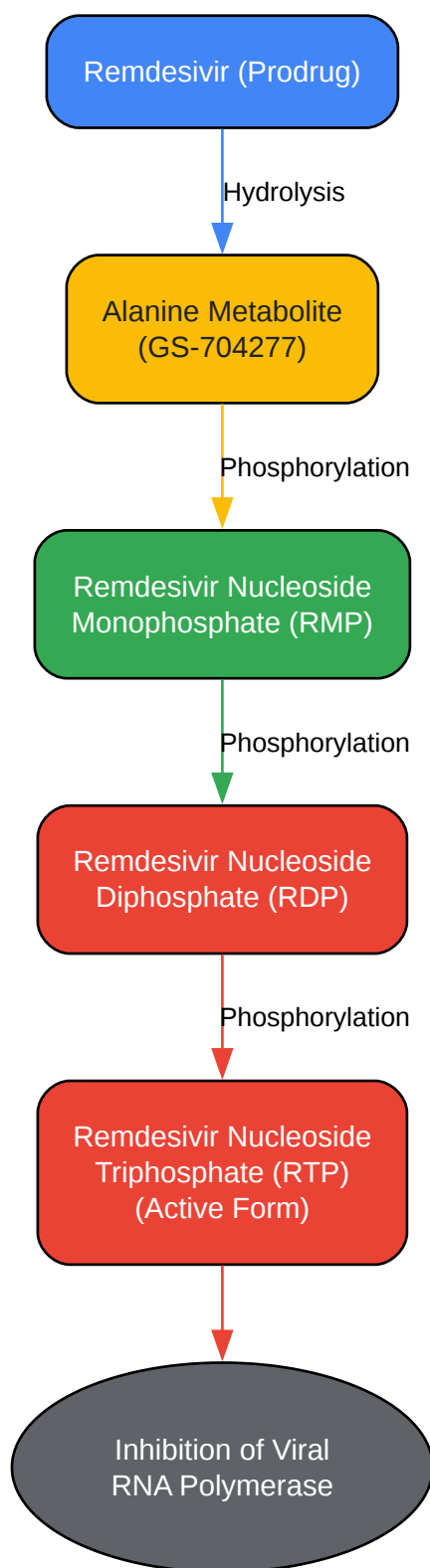
Mandatory Visualization

The following diagrams illustrate the workflow of the analytical methods and their logical relationships.



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Caption: Workflow for Cross-Validation of Analytical Methods.



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Caption: Metabolic Activation Pathway of Remdesivir.

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